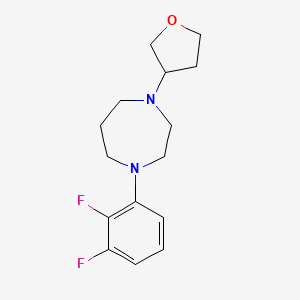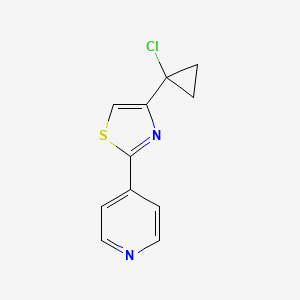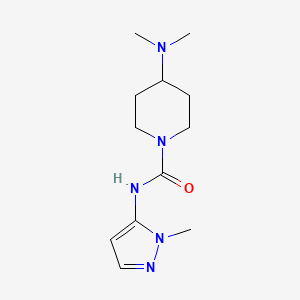![molecular formula C12H10FN3O B7445650 N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7445650.png)
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring attached to a fluorophenyl group and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group to the pyrazole ring. This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide moiety is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Aplicaciones Científicas De Investigación
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
Uniqueness
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its specific combination of a fluorophenyl group and a prop-2-enamide moiety attached to the pyrazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal and industrial chemistry.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-2-12(17)15-11-7-8-14-16(11)10-5-3-9(13)4-6-10/h2-8H,1H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOADSAUBGAPCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-[1-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]pyrrolidin-3-yl]-4-methylphenol](/img/structure/B7445586.png)
![1-[(2-Chlorophenyl)methoxy]-3-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-2-ol](/img/structure/B7445592.png)
![5-[[(1S,2R,3R)-3-hydroxy-2-pyrazol-1-ylcyclobutyl]amino]pyridine-2-carbonitrile](/img/structure/B7445595.png)

![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4,5,6,7-tetrahydro-2H-benzotriazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445620.png)
![[2-Fluoro-4-[[[3-methyl-1-(3-methylphenyl)pyrazol-4-yl]methylamino]methyl]phenyl]methanol](/img/structure/B7445622.png)
![3-chloro-N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7445633.png)
![N-cyclopropyl-2-hydroxy-2-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7445635.png)
![N-[2-[5-(2H-benzotriazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7445642.png)
![2-[(5-Chloro-2-fluorophenyl)methylsulfonyl]-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B7445652.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7445657.png)
![5-Bromo-2-[[[cyclopropyl(pyridin-3-yl)methyl]amino]methyl]pyridin-3-ol](/img/structure/B7445660.png)
